molecular formula C18H32O3 B093171 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid CAS No. 16833-56-0

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid

Cat. No.: B093171
CAS No.: 16833-56-0
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-SQGUUQMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid is a chiral epoxide derived from oleic acid It is a fatty acid epoxide with significant biological and chemical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid typically involves the epoxidation of oleic acid. This can be achieved through various methods, including:

    Chemical Epoxidation: Oleic acid can be epoxidized using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide.

    Enzymatic Epoxidation: Enzymes such as cytochrome P450 monooxygenases can catalyze the epoxidation of oleic acid, providing a more environmentally friendly and selective approach.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the epoxide ring can yield the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed through the reduction or hydrolysis of the epoxide ring.

    Substituted Epoxides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and participate in signaling cascades. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    (9S,10R)-(12Z)-9,10-Epoxyoctadecenoic acid: An enantiomer with similar chemical properties but different biological activities.

    (9R,10S)-9,10-Epoxyoctadecanoic acid: A saturated analog with distinct reactivity and applications.

Uniqueness

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid is unique due to its specific chiral configuration and unsaturation, which confer distinct chemical reactivity and biological activity compared to its analogs and enantiomers.

Properties

IUPAC Name

8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKMFOXMZRGRB-SQGUUQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16833-56-0
Record name Coronaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORONARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U94YS1WZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid
Reactant of Route 2
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid
Reactant of Route 3
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid
Reactant of Route 4
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid
Reactant of Route 5
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid
Reactant of Route 6
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.